molecular formula C7H4ClIO2 B136495 2-Chloro-4-iodobenzoic acid CAS No. 145343-76-6

2-Chloro-4-iodobenzoic acid

Cat. No.: B136495
CAS No.: 145343-76-6
M. Wt: 282.46 g/mol
InChI Key: KVFAMLOGLYILKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-iodobenzoic acid (C₇H₄ClIO₂; molecular weight: 282.46 g/mol) is a halogenated benzoic acid derivative with chlorine and iodine substituents at the 2- and 4-positions of the aromatic ring, respectively . Its CAS registry number is 145343-76-6, and it is commercially available for research purposes (e.g., TCI Chemicals, Thermo Scientific™) . The compound’s structure (Fig. It serves as a precursor in organic synthesis, particularly in the development of pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodobenzoic acid typically involves the iodination of 2-chlorobenzoic acid. One common method includes the reaction of 2-chlorobenzoic acid with iodine and potassium iodide in the presence of an oxidizing agent such as sodium nitrite in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. For instance, methyl anthranilate can be iodinated to form ethyl 2-amino-5-iodobenzoate, which is then subjected to a Sandmeyer reaction followed by chlorination and hydrolysis to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form 2-iodoxybenzoic acid or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form 2-chloro-4-aminobenzoic acid under suitable conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or amines can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like Oxone® or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

Scientific Research Applications

Chemical Synthesis

2-Chloro-4-iodobenzoic acid serves as a valuable intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of various pharmaceutical agents. For example, it can be transformed into biologically active derivatives through halogen exchange reactions or coupling reactions, such as the Suzuki coupling reaction, which is widely used to create complex organic molecules .
  • Preparation of Isocoumarins : This compound has been employed in the regioselective synthesis of isocoumarins via Pd-catalyzed annulation with ynamides. The resulting products exhibit potential cytotoxic activities, making them candidates for further pharmaceutical development .

Research indicates that this compound and its derivatives demonstrate noteworthy biological properties:

  • Antimicrobial Properties : Studies have shown that derivatives of iodobenzoic acids exhibit antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of iodine in the structure is believed to enhance this activity due to its influence on lipophilicity and molecular interactions with bacterial membranes .
  • Cytotoxicity Studies : Compounds derived from this compound have been tested for cytotoxic effects on cancer cell lines. Results indicate varying degrees of effectiveness, suggesting potential for development as anticancer agents .

Material Science Applications

In addition to its pharmaceutical uses, this compound finds applications in material science:

  • Polymer Chemistry : It can be used as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and chemical resistance. This is particularly relevant in the production of specialty polymers for industrial applications .

Case Studies and Research Findings

Several studies highlight the significance of this compound in research:

Study Focus Findings
Synthesis of AcylhydrazonesAntimicrobial ActivityNovel acylhydrazones derived from iodobenzoic acids showed significant antibacterial effects, comparable to standard antibiotics .
Isocoumarin SynthesisCytotoxicityNew isocoumarins synthesized from this compound exhibited promising cytotoxicity against cancer cell lines, warranting further investigation into their mechanisms .
Mechanochemical SynthesisEfficiencyThe study demonstrated solvent-free methods for synthesizing derivatives, highlighting environmental benefits and efficiency improvements .

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodobenzoic acid involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of both chlorine and iodine atoms in the molecule enhances its reactivity and allows it to participate in various chemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Halogenated Benzoic Acids

The positional arrangement of halogens significantly influences physicochemical properties. Key isomers include:

4-Chloro-2-iodobenzoic Acid

  • Structure : Iodine at position 2, chlorine at position 3.
  • SMILES : OC(=O)C₁=CC=C(Cl)C=C₁I .
  • PubChem CID : 139452.
  • Comparison: Despite sharing the molecular formula (C₇H₄ClIO₂), the reversed substituent positions alter electronic effects.

2-Chloro-5-iodobenzoic Acid (CAS 19094-56-5)

  • Structure : Chlorine at position 2, iodine at position 4.
  • Implications : The meta-substituted iodine creates a distinct electronic environment, possibly lowering acidity compared to para-substituted derivatives due to reduced electron-withdrawing resonance effects .

5-Chloro-2-iodobenzoic Acid (CAS 13421-00-6)

  • Structure : Chlorine at position 5, iodine at position 2.
  • Comparison : Similar to 2-chloro-5-iodobenzoic acid but with reversed halogen positions. Steric effects near the carboxylic group may influence reactivity in esterification or amidation reactions .

Substituted Derivatives

2-Amino-4-chloro-5-iodobenzoic Acid (CAS 540501-04-0)

  • Molecular Formula: C₇H₅ClINO₂.
  • Structure: Features an amino group at position 2, chlorine at 4, and iodine at 5.
  • Applications: Used in synthesizing quinazolinones, which exhibit pharmacological activities (e.g., antibacterial, anticancer) . The amino group enhances hydrogen-bonding capacity, improving solubility but reducing acidity compared to non-aminated analogues .

2-Chloro-4-(2-iodobenzenesulfonamido)benzoic Acid

  • Structure : A sulfonamide derivative with a 2-iodobenzenesulfonamido group at position 4.
  • Crystallography : Exhibits a dihedral angle of 81.04° between aromatic rings, influencing packing efficiency and stability. Comparable to isomers like 2-chloro-5-(2-iodobenzenesulfonamido)benzoic acid (dihedral angle: 74.46°), highlighting substituent-dependent conformational flexibility .

Functional Group Variants

2-Chloro-4-nitrobenzoic Acid

  • Structure : Nitro group at position 4 instead of iodine.
  • Impact : The nitro group is a stronger electron-withdrawing group, significantly increasing acidity (lower pKa) compared to iodine-substituted analogues. Used in coordination chemistry and crystal engineering .

Methyl 2-amino-4-chloro-5-iodobenzoate

  • Structure: Methyl ester of 2-amino-4-chloro-5-iodobenzoic acid.
  • Utility : Esterification masks the carboxylic acid, enhancing lipid solubility for drug delivery applications .

Biological Activity

2-Chloro-4-iodobenzoic acid (CIB) is an aromatic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and antimicrobial research. This article reviews the biological activity of CIB, focusing on its antibacterial properties, cytotoxicity, and potential applications in drug development.

Chemical Structure and Properties

CIB has the molecular formula C7_7H4_4ClI O2_2 and is characterized by a benzene ring substituted with chlorine and iodine atoms. The presence of these halogens can significantly influence the compound's reactivity and biological activity.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of CIB and related compounds. The following table summarizes key findings regarding the minimum inhibitory concentrations (MICs) against various bacterial strains:

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL) Effect
This compoundStaphylococcus aureus>500>500No significant activity
2-Chloro-5-iodobenzoic acidEscherichia coli200500Moderate antibacterial activity
3,5-Diiodo-2-methoxyphenylboronic acidVibrio parahaemolyticus100200Strong antibacterial activity
4-Iodophenylboronic acidVibrio harveyi200>500Moderate antibacterial activity

CIB exhibited limited antibacterial activity, with MIC values greater than 500 µg/mL against several tested strains, indicating that modifications to its structure may be necessary to enhance its efficacy .

Cytotoxicity Studies

The cytotoxic effects of CIB have been evaluated in various cancer cell lines. In a study examining the antiproliferative potential of related compounds, it was found that:

  • CIB showed no significant cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-231 at concentrations up to 100 µM.
  • Other halogenated benzoic acids demonstrated varying degrees of cytotoxicity, with some derivatives exhibiting IC50_{50} values as low as 4.77 mM against MDA-MB-231 cells .

These findings suggest that while CIB may not be highly cytotoxic, structural modifications could potentially enhance its anticancer properties.

The exact mechanisms through which CIB exerts its biological effects remain largely unexplored. However, it is hypothesized that the presence of halogen substituents may interfere with bacterial cell wall synthesis or disrupt cellular processes in cancer cells. Further research is needed to elucidate these mechanisms.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various halogenated benzoic acids, including CIB. Results indicated that while CIB had limited efficacy, related compounds showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Cytotoxicity in Cancer Research : In vitro studies on hydrazone derivatives of benzoic acids demonstrated higher cytotoxicity compared to CIB. These derivatives were tested against multiple cancer cell lines, indicating that structural modifications can lead to improved biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-iodobenzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For example:

  • Iodination : Start with 2-chlorobenzoic acid and employ directed ortho-iodination using iodine monochloride (ICl) in acetic acid at 60–80°C. Monitor reaction progress via TLC.
  • Chlorination-Iodination Sequential Approach : Use chlorination (e.g., Cl₂/FeCl₃) followed by electrophilic iodination. Optimize stoichiometry (1:1.2 molar ratio for ICl) and reaction time (6–8 hours) to minimize di-iodinated byproducts .
  • Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity. Yield optimization requires controlled temperature gradients and inert atmospheres to prevent oxidative decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

  • Methodological Answer :

  • ¹H NMR : Expect aromatic protons as doublets (δ 7.8–8.2 ppm for H-3 and H-5) and a singlet for H-6 (δ 8.5 ppm). The carboxylic acid proton appears as a broad peak at δ 12–13 ppm .
  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹, O-H stretch (carboxylic acid) at 2500–3000 cm⁻¹, and C-I/C-Cl stretches at 550–650 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M]⁺ at m/z 296 (C₇H₄ClIO₂⁺) with fragments at m/z 171 (loss of I) and 135 (loss of Cl) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 185 K to reduce thermal motion artifacts. Aim for completeness >99% and Rint < 0.05 .
  • Structure Solution : Employ SHELXT (charge flipping) for phase determination and SHELXL for refinement. Assign anisotropic displacement parameters (ADPs) to iodine and chlorine atoms to model thermal motion accurately .
  • Validation : Check for plausibility using ORTEP-3 to visualize bond angles/distances. Compare with DFT-optimized geometries to identify steric or electronic distortions .

Q. What strategies reconcile discrepancies between computational predictions (e.g., NMR chemical shifts) and experimental data for this compound derivatives?

  • Methodological Answer :

  • DFT Calibration : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set for geometry optimization. Include solvent effects (PCM model for DMSO) to improve shift accuracy .
  • Error Analysis : If experimental ¹³C NMR deviates >5 ppm from predictions, check for crystal packing effects or protonation state mismatches. For iodine-containing compounds, relativistic effects (e.g., ZORA Hamiltonian) must be included .

Q. How should crystallization experiments be designed to obtain high-quality crystals suitable for SC-XRD?

  • Methodological Answer :

  • Solvent Selection : Use slow evaporation from a 1:1 ethanol/water mixture. Avoid DMSO due to high viscosity.
  • Temperature Gradients : Cool from 50°C to 4°C at 0.5°C/hour to promote nucleation. Seed crystals from microcrystalline samples if needed .
  • Crystal Handling : Mount crystals in Paratone-N oil to prevent dehydration. Verify crystal quality with pre-experiment diffraction screening (2θ range 5–50°) .

Q. How can researchers ensure reproducibility in halogenation reactions to control positional selectivity (e.g., avoiding 3-iodo isomers)?

  • Methodological Answer :

  • Directing Groups : Use meta-directing groups (e.g., -COOH) to favor iodination at the 4-position. Avoid excess HNO₃, which can promote para/ortho competition .
  • Kinetic Control : Conduct reactions at lower temperatures (0–10°C) to favor the thermodynamically less stable 4-iodo product. Monitor intermediates via LC-MS .

Q. Data Analysis and Reporting

Q. What are the best practices for reporting crystallographic data of this compound in peer-reviewed journals?

  • Methodological Answer :

  • Data Deposition : Submit CIF files to the Cambridge Structural Database (CSD). Include ADPs, hydrogen bonding metrics, and refinement residuals (R₁ < 0.05, wR₂ < 0.10) .
  • Visualization : Use ORTEP-3 diagrams to highlight molecular geometry. Tabulate bond lengths (C-I: 2.10–2.15 Å; C-Cl: 1.72–1.75 Å) and angles (C-C-Cl: 120±2°) .

Q. How should conflicting solubility data (e.g., in polar vs. nonpolar solvents) be analyzed for this compound?

  • Methodological Answer :

  • Solubility Profiling : Use the shake-flask method at 25°C. For polar solvents (e.g., DMF), correlate with Hansen solubility parameters (δd, δp, δh).
  • Statistical Validation : Apply ANOVA to compare replicates. If p < 0.05, investigate pH effects (carboxylic acid deprotonation increases solubility in basic media) .

Properties

IUPAC Name

2-chloro-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFAMLOGLYILKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356303
Record name 2-chloro-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145343-76-6
Record name 2-chloro-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodobenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
2-Chloro-4-iodobenzoic acid
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
2-Chloro-4-iodobenzoic acid
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
2-Chloro-4-iodobenzoic acid
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
2-Chloro-4-iodobenzoic acid
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
2-Chloro-4-iodobenzoic acid
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
2-Chloro-4-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.